rac 7-Hydroxy Efavirenz-d4 (Major)

Vue d'ensemble

Description

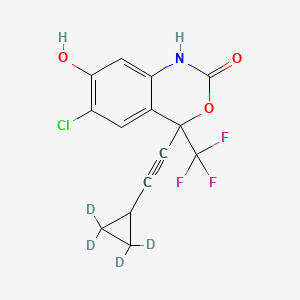

rac 7-Hydroxy Efavirenz-d4 (Major): is a stable isotope-labeled metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection . The compound is primarily used in proteomics research and has a molecular formula of C14H5D4ClF3NO3 and a molecular weight of 335.70 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz-d4 (Major) involves the incorporation of deuterium atoms into the Efavirenz molecule. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of rac 7-Hydroxy Efavirenz-d4 (Major) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: rac 7-Hydroxy Efavirenz-d4 (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs .

Applications De Recherche Scientifique

Pharmacokinetic Studies

The incorporation of deuterium in rac 7-Hydroxy Efavirenz-d4 allows researchers to trace metabolic pathways more effectively than with non-deuterated compounds. Studies have shown that deuterated compounds can exhibit altered pharmacokinetic profiles, including improved stability and reduced clearance rates compared to their non-deuterated counterparts. This property is particularly useful for:

- Metabolic Tracing : Understanding how drugs are metabolized in the body.

- Bioavailability Studies : Assessing how much of the drug reaches systemic circulation.

Drug Interaction Studies

Rac 7-Hydroxy Efavirenz-d4 serves as a substrate for various cytochrome P450 enzymes, particularly CYP2B6, which is known to influence the metabolism of Efavirenz. Research has indicated that genetic polymorphisms in these enzymes can significantly affect plasma levels of Efavirenz and its metabolites . Key applications include:

- Evaluating Drug-Drug Interactions : Investigating how concurrent medications may alter the metabolism of rac 7-Hydroxy Efavirenz-d4.

- Personalized Medicine : Tailoring HIV treatment based on genetic profiles affecting drug metabolism.

Clinical Studies

Clinical research utilizing rac 7-Hydroxy Efavirenz-d4 focuses on its efficacy and safety in HIV treatment regimens. For instance, studies have shown that variations in CYP2B6 activity can lead to differences in plasma concentrations of Efavirenz, impacting both efficacy and toxicity profiles . Applications include:

- Longitudinal Studies : Monitoring plasma concentrations over time to understand dosing requirements.

- Efficacy Trials : Comparing the therapeutic effects of rac 7-Hydroxy Efavirenz-d4 against standard treatments.

Case Studies

-

Predictors of Plasma Exposure

A study involving HIV-infected adults highlighted the impact of genetic factors on Efavirenz plasma concentration. The findings suggested that specific genotypes were associated with higher plasma levels, emphasizing the importance of genetic testing in optimizing treatment regimens involving rac 7-Hydroxy Efavirenz-d4 . -

Auto-Induction Profiles

Research has also focused on the auto-induction characteristics of Efavirenz, revealing that initial high plasma concentrations may decrease over time due to auto-induction effects. This phenomenon underscores the necessity for careful monitoring during treatment with rac 7-Hydroxy Efavirenz-d4 to ensure optimal dosing .

Mécanisme D'action

The mechanism of action of rac 7-Hydroxy Efavirenz-d4 (Major) is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of the HIV virus by blocking the conversion of viral RNA into DNA. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral replication .

Comparaison Avec Des Composés Similaires

Efavirenz: The parent compound, used in the treatment of HIV.

7-Hydroxy Efavirenz: A hydroxylated metabolite of Efavirenz.

Efavirenz-d4: A deuterated analog of Efavirenz.

Uniqueness: rac 7-Hydroxy Efavirenz-d4 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigation of the pharmacokinetics and pharmacodynamics of Efavirenz .

Activité Biologique

Rac 7-Hydroxy Efavirenz-d4 (Major) is a deuterated derivative of Efavirenz, primarily recognized for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound exhibits significant biological activity due to its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV. This article delves into its biological activity, metabolic pathways, pharmacokinetic properties, and relevant research findings.

Rac 7-Hydroxy Efavirenz-d4 functions by binding to the active site of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA. This inhibition is essential for halting viral replication and reducing the viral load in infected individuals. The structural modifications introduced by deuteration enhance its stability and may influence its pharmacokinetic profile compared to non-deuterated forms.

Metabolism and Pharmacokinetics

The metabolism of Rac 7-Hydroxy Efavirenz-d4 primarily involves cytochrome P450 enzymes, particularly CYP2B6 and CYP2A6. These enzymes facilitate hydroxylation at the 7-position, leading to various metabolites such as 8-hydroxyefavirenz and 7-hydroxyefavirenz. The presence of deuterium in Rac 7-Hydroxy Efavirenz-d4 alters its metabolic pathway, potentially resulting in improved stability and reduced clearance rates compared to Efavirenz .

Key Metabolic Pathways

| Metabolite | Structure | Biological Activity |

|---|---|---|

| Rac 7-Hydroxy Efavirenz-d4 | C14D4H5ClF3NO3 | NNRTI |

| Efavirenz | C14H10ClF3NO3 | NNRTI |

| 8-Hydroxyefavirenz | C14H11ClF3NO3 | Limited activity |

| Rac 7-Hydroxyefavirenz | C14H11ClF3NO3 | Similar to parent compound |

Pharmacokinetic Studies

Research indicates that the pharmacokinetics of Rac 7-Hydroxy Efavirenz-d4 may differ significantly from those of Efavirenz due to its isotopic labeling. A study involving pediatric patients on efavirenz-based combination antiretroviral therapy (cART) demonstrated that genetic variations in cytochrome P450 enzymes significantly influenced plasma efavirenz concentrations. Notably, polymorphisms in CYP2B6 were associated with higher plasma levels, which could also apply to Rac 7-Hydroxy Efavirenz-d4 given their shared metabolic pathways .

Case Studies and Clinical Research

- Predictors of Plasma Exposure : A cohort study involving HIV-infected children revealed that genetic polymorphisms affected efavirenz plasma concentration over time. The study tracked plasma concentrations at various intervals, highlighting the importance of genetic factors in drug metabolism .

- Metabolic Stability : Research on deuterated compounds has shown that they often exhibit enhanced metabolic stability. This characteristic is particularly relevant for Rac 7-Hydroxy Efavirenz-d4, as it may lead to improved therapeutic outcomes by maintaining effective drug levels over extended periods.

Propriétés

IUPAC Name |

6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMDZAYFVCXHFM-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.